molecular formula C21H19FN2O4 B2483979 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one CAS No. 714262-98-3

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2483979
CAS No.: 714262-98-3
M. Wt: 382.391
InChI Key: ZSQVYAHFIPQNHM-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound that combines a piperazine ring with a fluorophenyl group and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-(4-fluorophenyl)piperazine, which can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions . The resulting 4-(4-fluorophenyl)piperazine is then reacted with 6-methoxy-2H-chromen-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chromenone structure may contribute to its binding affinity and selectivity . The compound’s effects are mediated through modulation of signaling pathways and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is unique due to the combination of its piperazine, fluorophenyl, and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-17-6-7-19-14(12-17)13-18(21(26)28-19)20(25)24-10-8-23(9-11-24)16-4-2-15(22)3-5-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQVYAHFIPQNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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